molecular formula C11H9FN2 B1378535 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile CAS No. 1368450-32-1

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

Cat. No. B1378535
CAS RN: 1368450-32-1
M. Wt: 188.2 g/mol
InChI Key: IYMMTYZBYGMAPP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3 . This indicates the presence of a fluorine atom and a methyl group attached to the indole ring .

It is stored at a temperature of 4 degrees Celsius . The compound has a molecular weight of 188.2 g/mol.

Scientific Research Applications

Catalytic Activity and Biological Activity

Nickel ferrite nanoparticles demonstrate catalytic activity in the synthesis of derivatives like 4-arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one. These compounds are synthesized from related acetoamide acids and screened for their anti-oxidant and anti-microbial activities, showcasing their potential in biological applications (Rao et al., 2019).

Synthesis and Antimicrobial Applications

Novel substituted indoles containing 1,3,4-oxadiazole and 1,2,4-triazole moieties are synthesized from intermediates like (1H-indol-3-yl)-acetic acid N′-(2-cyanoethyl)hydrazide. These compounds are evaluated for their antimicrobial activity, highlighting their relevance in pharmaceutical research and the potential for developing new antimicrobial agents (Gadegoni & Manda, 2013).

Photophysical Properties and Fluorescent Probe Applications

Fluorescent indole derivatives synthesized from β-brominated dehydroamino acids and arylboronic acids exhibit high fluorescence quantum yields and solvent-sensitive fluorescence emission. These characteristics make them suitable candidates for fluorescent probes, especially in detecting fluoride ions due to their selective response to F- ions among other anions (Pereira et al., 2010).

Optical, Thermal, and Electroluminescence Properties for OLED Applications

2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores exhibit significant optical, thermal, and electroluminescence properties, making them excellent candidates for organic light-emitting diode (OLED) applications. The study of their ground and excited state properties in various solvents and the analysis using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods provide insights into their electronic structures, crucial for OLED device performance (Muruganantham et al., 2019).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(6-fluoro-1-methylindol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMMTYZBYGMAPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetonitrile

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